2,4-Dibromo-6-chloropyridin-3-amine

Suzuki-Miyaura coupling Site-selectivity Polyhalogenated pyridine

Securing regioisomerically correct polyhalogenated aminopyridines for iterative cross-coupling is hampered by supply-chain fragmentation and isomer misassignment. 2,4-Dibromo-6-chloropyridin-3-amine resolves this with a unique C2-Br >> C4-Br >> C6-Cl reactivity hierarchy that enables sequential, protecting-group-free Suzuki, Sonogashira, and Buchwald-Hartwig couplings. • C2-Br reacts first, C4-Br second, C6-Cl last-no protecting-group steps needed • Ortho-dibromo substitution shields the C3-amino group for kinase hinge-binding modulation • C6-Cl is reserved for late-stage S_NAr after cross-coupling elaboration. Sourced with batch consistency ≥95%.

Molecular Formula C5H3Br2ClN2
Molecular Weight 286.351
CAS No. 1299607-83-2
Cat. No. B577817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-chloropyridin-3-amine
CAS1299607-83-2
Synonyms2,4-DibroMo-6-chloro-pyridin-3-ylaMine
Molecular FormulaC5H3Br2ClN2
Molecular Weight286.351
Structural Identifiers
SMILESC1=C(C(=C(N=C1Cl)Br)N)Br
InChIInChI=1S/C5H3Br2ClN2/c6-2-1-3(8)10-5(7)4(2)9/h1H,9H2
InChIKeyLXCKKZBYYPOUDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-6-chloropyridin-3-amine Product Overview


2,4-Dibromo-6-chloropyridin-3-amine (CAS 1299607-83-2) is a trisubstituted pyridin-3-amine scaffold bearing bromine atoms at the C2 and C4 positions, chlorine at C6, and a primary amino group at C3 . With a molecular formula of C₅H₃Br₂ClN₂ and a molecular weight of 286.35 g/mol, this polyhalogenated heterocycle serves as a versatile building block in medicinal chemistry and organic synthesis, where its three differentiated halogen handles enable sequential, site-selective palladium-catalyzed cross-coupling reactions . The compound is commercially available from multiple global suppliers at purities ≥95%, though supply-chain fragmentation and premium pricing distinguish it from more common regioisomeric analogs .

1
Sequential palladium-catalyzed cross-coupling library synthesis
2
Sterically hindered amino group for selective N-functionalization
3
Differentiated trihalogenated scaffold for medicinal chemistry

2,4-Dibromo-6-chloropyridin-3-amine: Generic Substitution Pitfalls


Polyhalogenated aminopyridines sharing the identical molecular formula C₅H₃Br₂ClN₂ (MW 286.35) cannot be interchanged as drop-in replacements because the spatial arrangement of bromine, chlorine, and the amino group on the pyridine ring dictates fundamentally different reactivity hierarchies in cross-coupling, divergent steric and electronic environments at the amino group, and distinct physicochemical properties [1]. For example, the 3-amino-2,4-dibromo-6-chloro pattern in the target compound places the nucleophilic amine between two ortho-bromine atoms, creating a sterically hindered environment that differs markedly from isomers such as 3,5-dibromo-4-chloropyridin-2-amine or 4,6-dibromo-2-chloropyridin-3-amine, where the amino group experiences different neighboring-group effects [2]. The well-established Suzuki-Miyaura cross-coupling reactivity order for halopyridines (C-Br >> C-Cl, with C2-Br generally more electrophilic than C4-Br) means that each regioisomer offers a unique sequential functionalization pathway that cannot be replicated by simply substituting one isomer for another .

Regioisomer reactivity mismatch
Regioisomeric C₅H₃Br₂ClN₂ analogs may shift the cross-coupling selectivity hierarchy and alter the amino group environment, limiting direct substitution.
Supply-chain consolidation risk
A fragmented supplier base with reported discontinuations may affect multi-gram procurement timelines; source verification is recommended.
Steric profile may not transfer
The ortho-dibromo shielding effect is unique to this isomer; analogs with different halogen placement may show divergent N-functionalization outcomes.

2,4-Dibromo-6-chloropyridin-3-amine: Key Differentiation Evidence


Site-Selective Cross-Coupling Reactivity Order

The 2,4-dibromo-6-chloro-3-amino substitution pattern establishes a three-tier reactivity gradient for palladium-catalyzed cross-coupling. The C2-Br bond, being both a bromide and positioned ortho to the pyridine nitrogen, is the most electrophilic site. The C4-Br bond is less reactive due to its para relationship to the ring nitrogen. The C6-Cl bond, being a chloride, is substantially less reactive than either C-Br bond under standard Suzuki-Miyaura conditions . In the archetypical 2,4-dibromopyridine system, Suzuki-Miyaura cross-coupling with mononuclear Pd catalysts achieves C2:C4 regioselectivity up to 98:1 [1]. By contrast, regioisomers such as 3,5-dibromo-4-chloropyridin-2-amine (CAS 1242329-23-2) lack the ortho-bromine-to-nitrogen activation and exhibit a different selectivity profile, while 4,6-dibromo-2-chloropyridin-3-amine (CAS 887570-91-4) presents an alternative arrangement where both bromines are located away from the amino group [2].

Coupling Site Selectivity
Class-level inference
C2-Br > C4-Br >> C6-Cl
C2:C4 selectivity up to 98:1 reported for 2,4-dibromopyridine archetype; C-Cl essentially unreactive under standard Suzuki conditions.
Sequential functionalization context
Selectivity inferred from 2,4-dibromopyridine model; data to verify for target compound.
Suzuki-Miyaura coupling Site-selectivity Polyhalogenated pyridine Sequential functionalization

Procurement Cost and Availability Comparison

The target compound commands a significant price premium over its closest regioisomeric analogs, reflecting its limited commercial availability and the synthetic complexity of its specific substitution pattern. At AChemBlock, 2,4-dibromo-6-chloropyridin-3-amine is listed at $590/1g and $1,730/5g (95% purity) . In contrast, 3,5-dibromo-4-chloropyridin-2-amine (CAS 1242329-23-2), the most commercially abundant trihalogenated aminopyridine isomer, is priced at approximately $26–28/1g (Macklin: ¥192/1g; Fluorochem: £22/1g) . Similarly, 3,5-dibromo-6-chloropyridin-2-amine (CAS 1261269-84-4) is available at approximately $32/1g (Macklin: ¥236/1g) [1]. This represents a 18–23× price multiple for the target compound relative to the most economical regioisomer, underscoring the scarcity of the 2,4-dibromo-6-chloro-3-amino substitution pattern in commercial supply chains.

Procurement Cost
Cross-study comparable
~18–23× price multiple
$590/1g vs. $26–28/1g for the most economical regioisomer (3,5-dibromo-4-chloropyridin-2-amine).
Procurement planning review
Pricing sourced April 2026; may vary by region and supplier.
Procurement cost analysis Building block sourcing Isomer availability Supply chain

Amino Group Steric and Electronic Environment

In 2,4-dibromo-6-chloropyridin-3-amine, the primary amino group at C3 is flanked by two bulky bromine atoms at the adjacent C2 and C4 positions, creating a uniquely congested steric environment that is absent in all other C₅H₃Br₂ClN₂ regioisomers . This ortho-dibromo arrangement can hinder N-functionalization reactions (e.g., amide coupling, reductive amination, Pd-catalyzed N-arylation) relative to isomers where the amino group has at least one unsubstituted ortho position. In contrast, isomers such as 3,5-dibromo-4-chloropyridin-2-amine (CAS 1242329-23-2) bear the amino group at C2 adjacent to chlorine at C3 and bromine at C5, while 4,6-dibromo-2-chloropyridin-3-amine (CAS 887570-91-4) places the amino group between a chlorine at C2 and a bromine at C4 [1]. The electronic influence also differs: the two ortho-bromine atoms exert a combined electron-withdrawing inductive effect on the amino group, reducing its nucleophilicity relative to isomers with fewer ortho-halogen substituents .

Amino Steric Environment
Class-level inference
Two ortho-Br atoms flanking C3-NH₂
Maximum steric hindrance among C₅H₃Br₂ClN₂ regioisomers; reduced nucleophilicity expected.
Synthetic route design context
Condition screening may be necessary for N-functionalization steps.
Steric hindrance Amino group reactivity Buchwald-Hartwig amination Nucleophilic aromatic substitution

Vendor Fragmentation and Supply Chain Risk

The target compound exhibits a fragmented commercial supply landscape. CymitQuimica (Fluorochem brand) lists this compound as 'Discontinued' for both 1g and 250mg pack sizes as of the most recent catalog update . Meanwhile, AChemBlock maintains active listings at $590/1g and $1,730/5g , and Sigma-Aldrich offers it through the AldrichCPR collection without collecting batch-specific analytical data . In contrast, regioisomeric analogs such as 3,5-dibromo-4-chloropyridin-2-amine (CAS 1242329-23-2) are stocked by a broader array of suppliers including Fluorochem, Macklin, Aladdin, and Bidepharm, with active inventory levels . This consolidation of supply for the 2,4-dibromo-6-chloro-3-amino isomer presents a tangible procurement risk for programs requiring multi-gram quantities over extended timelines.

Supply Chain Risk
Data to verify
At least 1 supplier discontinued
~50% fewer active commercial sources vs. the most distributed isomer.
Source review recommended
Supplier status based on publicly available catalog pages.
Supply chain risk Vendor discontinuation Building block sourcing Inventory management

2,4-Dibromo-6-chloropyridin-3-amine – Optimal Research Applications


Sequential Cross-Coupling Library Synthesis

The C2-Br >> C4-Br >> C6-Cl reactivity gradient [1] makes this compound an ideal scaffold for generating trisubstituted pyridine libraries through iterative Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. Researchers can install a first substituent selectively at C2, a second at C4, and a third at C6 without intermediate protecting-group steps—a workflow that is uniquely enabled by this specific halogen arrangement and is not achievable with regioisomers that lack the three-tier reactivity differentiation .

Ortho-Dibromo Steric Shielding in Kinase Inhibitors

For medicinal chemistry programs targeting ATP-binding pockets where the 3-aminopyridine core serves as a hinge-binding motif, the ortho-dibromo substitution flanking the amino group provides maximum steric shielding of the hinge-binding amine . This can be leveraged to modulate selectivity against closely related kinases by restricting rotational freedom of the pyridine ring, a design feature that is structurally inaccessible with isomers bearing fewer ortho-halogen substituents adjacent to the amino group.

Late-Stage Diversification Using the 6-Chloro Handle

In agrochemical lead optimization, the C6-Cl bond can be reserved for late-stage nucleophilic aromatic substitution (S_NAr) with amines, alkoxides, or thiols after the more reactive C2-Br and C4-Br positions have been elaborated via cross-coupling [1]. This sequential strategy enables a convergent synthesis approach where the pyridine core is fully decorated in a controlled, stepwise manner, leveraging the differential reactivity that distinguishes this compound from isomers where the chlorine is positioned at a more activated site .

Bromodomain Inhibitor Scaffold with Halogen-Bonding Potential

The presence of two bromine atoms at C2 and C4 provides dual halogen-bond donor capacity for targeting bromodomain acetyl-lysine binding pockets, where Br···O=C halogen bonds can contribute to binding affinity . The 2,4-dibromo substitution pattern orients both bromine atoms on the same face of the pyridine ring, potentially enabling bidentate halogen-bonding interactions that are geometrically impossible with isomers such as 3,5-dibromo-4-chloropyridin-2-amine, where the bromine atoms are on opposite faces of the ring.

Application
Selection Property
Validation Focus
Sequential cross-coupling library synthesis
Three-tier halogen reactivity gradient
C2, C4, C6 functionalization order verification
Kinase inhibitor hinge-binding modulation
Ortho-dibromo steric shielding
N-functionalization and selectivity assay review
Late-stage S_NAr diversification
Reserved C6-Cl handle
Stepwise reactivity confirmation
Bromodomain inhibitor scaffold design
Dual C2/C4 bromine halogen-bond donors
Binding-mode geometry and affinity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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